molecular formula C13H14N4S B11516433 5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11516433
M. Wt: 258.34 g/mol
InChI Key: NPPIUZFIUJMQHB-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with methyl, methylsulfanyl, and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the triazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or other positions on the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or the triazolopyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties . The presence of the triazolopyrimidine core is particularly significant, as it is a common motif in many biologically active molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, adds unique properties that can be exploited in various applications.

Properties

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H14N4S/c1-9-8-11(10-6-4-3-5-7-10)17-12(14-9)15-13(16-17)18-2/h3-8,11H,1-2H3,(H,14,15,16)

InChI Key

NPPIUZFIUJMQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3

Origin of Product

United States

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